Monoolein

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

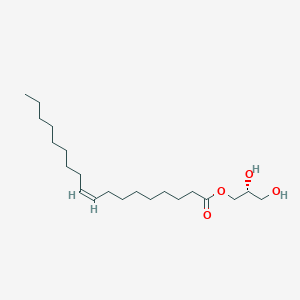

Monoolein is a chemical compound with the molecular formula C21H40O4 It is an ester formed from the reaction between a dihydroxypropyl group and an octadecenoic acid

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Monoolein typically involves the esterification of (9z)-Octadec-9-enoic acid with (2r)-2,3-Dihydroxypropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include heating the mixture to a specific temperature to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

Monoolein can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.

科学的研究の応用

Drug Delivery Systems

1.1 Nanomedicine for Chronic Lung Diseases

Monoolein is extensively utilized in nanomedicine, particularly for developing advanced drug delivery systems aimed at managing chronic lung diseases such as asthma, chronic obstructive pulmonary disease (COPD), and lung cancer. Its ability to form liquid crystalline structures allows for the encapsulation and targeted delivery of therapeutic agents directly to diseased tissues in the lungs. Recent studies have shown that this compound-based nanocarriers can enhance therapeutic outcomes while minimizing adverse reactions associated with conventional therapies .

1.2 Cubosome Formulations

Cubosomes, which are nanostructured lipid carriers formed from this compound, have shown promise in modifying cellular lipid profiles and enhancing drug uptake in cancer cells. Research indicates that these formulations can induce lipid droplet accumulation and affect mitochondrial functions in HeLa cells, suggesting potential applications in cancer therapy . The unique cubic phase structure of this compound improves the solubilization capacity of drugs, making it a valuable component in modern drug delivery systems.

1.3 Liposomal Nanoparticles

This compound has also been investigated as a component of liposomal nanoparticles for antifungal applications. Studies have demonstrated that this compound-based liposomes can encapsulate phytocompounds with significant antifungal activity against various Candida species. These formulations exhibited dose-dependent cytotoxicity and improved macrophage survival rates compared to non-encapsulated compounds .

Biosensing Technologies

2.1 Wireless Capacitive Sensors

Recent advancements have explored the use of this compound-coated wireless capacitive sensors for assessing skin hydration levels. These sensors leverage the hygroscopic properties of this compound to detect changes in moisture content accurately. Experimental results indicate that the capacitance of these sensors is significantly influenced by water absorption, highlighting their potential for non-invasive monitoring of skin conditions .

Case Studies

作用機序

The mechanism of action of Monoolein involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the active components that exert biological effects.

類似化合物との比較

Similar Compounds

- (2r)-2,3-Dihydroxypropyl (9z,12z)-Octadeca-9,12-dienoate

- (2r)-2,3-Dihydroxypropyl (9z,12z,15z)-Octadeca-9,12,15-trienoate

Uniqueness

Monoolein is unique due to its specific structural configuration and the presence of both hydroxyl and ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research and industry.

特性

CAS番号 |

129731-08-4 |

|---|---|

分子式 |

C21H40O4 |

分子量 |

356.5 g/mol |

IUPAC名 |

[(2R)-2,3-dihydroxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/t20-/m1/s1 |

InChIキー |

RZRNAYUHWVFMIP-GDCKJWNLSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CO)O |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。